molecular formula C20H21ClN4O3 B2384563 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1797062-91-9

1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2384563
M. Wt: 400.86
InChI Key: QAIPZSAOZGVPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

The compound 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, related to a class of anticonvulsant compounds, has been explored for its structural and electronic properties. Crystal structures of similar compounds have been solved, revealing insights into the orientation and delocalization of specific groups, which contribute to their biological activity. The experimental data, supported by ab initio molecular-orbital calculations, indicate a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, influencing the compound's properties (Georges et al., 1989).

Synthesis and Spectroscopic Characterization

Research on Co(III) complexes, incorporating elements such as morpholine, pyrrolidine, and piperidine, provides insights into the synthesis and characterization of compounds with potential application in various fields, including pharmaceuticals. These complexes have been characterized using techniques like elemental analysis, IR, UV–Vis, and NMR spectroscopy, contributing to a deeper understanding of their structure and potential uses (Amirnasr et al., 2001).

Molecular Interaction Studies

Molecular interaction studies involving compounds similar to 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, particularly as antagonists for specific receptors, have provided valuable insights. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been examined for its binding interaction with the CB1 cannabinoid receptor, illustrating the importance of conformational analysis and molecular docking in understanding compound-receptor interactions (Shim et al., 2002).

Synthetic Applications

The synthesis of related compounds involves innovative methods that can be applied to 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicates the potential for efficient synthesis approaches for complex compounds (Smaliy et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-15-3-5-16(6-4-15)25-13-14(12-19(25)26)20(27)24-10-7-17(8-11-24)28-18-2-1-9-22-23-18/h1-6,9,14,17H,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPZSAOZGVPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

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